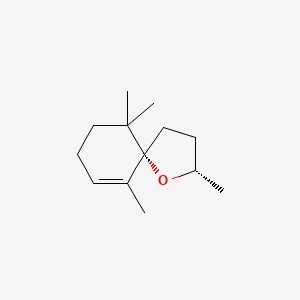

1-Oxaspiro(4.5)dec-6-ene, 2,6,10,10-tetramethyl-, (2S,5S)-

説明

“1-Oxaspiro(4.5)dec-6-ene, 2,6,10,10-tetramethyl-, (2S,5S)-” is also known as Theaspirane . It is a pale yellow liquid with a typical black tea aroma, sweet taste, and mixed aroma characteristics such as fruity and woody aromas .

Molecular Structure Analysis

The molecular formula of this compound is C13H22O . The structure is also available as a 2D Mol file or as a computed 3D SD file . The exact mass is 194.167065321 g/mol .Physical And Chemical Properties Analysis

The compound has a molecular weight of 194.31 g/mol . It has a topological polar surface area of 9.2 Ų . The compound is soluble in alcohol or propylene glycol .科学的研究の応用

Spirocyclic Ether Synthesis

1-Oxaspiro[4.5]dec-6-ene derivatives have been explored in the context of synthesizing spirocyclic ethers like theaspirane and theaspirone. The Amberlyst-15-catalyzed intramolecular S_N2′ oxaspirocyclization of secondary and tertiary allylic alcohols has been a key method. This method demonstrates the molecule's utility in forming complex ring structures under mild conditions, yielding various spirocyclic systems with potential applications in synthesizing natural products and pharmaceuticals (Young et al., 2000) (Young et al., 2000).

Antimicrobial Activities

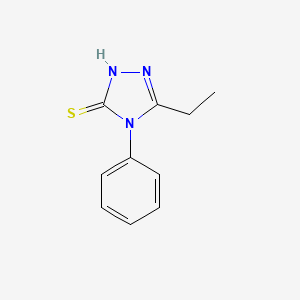

Compounds containing the 1-Oxaspiro[4.5]dec-6-ene structure have shown significant antimicrobial activities. This includes spiroheterocycles with 1,2,4-triazole, piperidine, and sulfonamide moieties, suggesting potential in developing new antimicrobial agents (Dalloul et al., 2016) (Dalloul et al., 2017).

Antitumor Activities

Derivatives of 1-Oxaspiro[4.5]dec-6-ene, specifically 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, have been synthesized and tested for anticancer activities. Preliminary results demonstrated moderate to potent activity against various human cancer cell lines, highlighting the compound's potential in cancer research and therapy (Yang et al., 2019).

Synthetic Methodology Development

The molecule has also been central to the development of synthetic methodologies for creating complex molecular architectures. This includes the synthesis of novel spiroaminals and oxazoline alkaloids, which are challenging targets due to their unique and complex structures. Such research underlines the versatility and potential of 1-Oxaspiro[4.5]dec-6-ene in advancing synthetic organic chemistry (Sinibaldi & Canet, 2008) (Xiao et al., 2016).

特性

IUPAC Name |

(2S,5S)-2,6,6,10-tetramethyl-1-oxaspiro[4.5]dec-9-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-10-6-5-8-12(3,4)13(10)9-7-11(2)14-13/h6,11H,5,7-9H2,1-4H3/t11-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUZHTWCNKINPY-WCQYABFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(O1)C(=CCCC2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@]2(O1)C(=CCCC2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66537-39-1 | |

| Record name | Theaspirane A, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066537391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THEASPIRANE A, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3NXN11I9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Theaspirane A?

A1: Theaspirane A has the molecular formula C13H22O and a molecular weight of 194.32 g/mol.

Q2: How is Theaspirane A synthesized?

A2: Theaspirane A can be synthesized through various methods. One approach involves starting with β-ionone, a common starting material for many terpenoid syntheses. [, , , , , , ] Other methods utilize α-ionone or dihydro-β-ionone as starting materials. [, ] The key step in many syntheses involves the cyclization of a suitable precursor, often a dihydro-β-ionol derivative, to form the spirocyclic ring system characteristic of Theaspirane A. [, , , ]

Q3: What are the key spectroscopic features of Theaspirane A?

A3: Theaspirane A can be characterized using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) provides information about the compound's structure and stereochemistry. [, , , , ] Gas Chromatography-Mass Spectrometry (GC-MS) analysis provides information about the molecular weight and fragmentation pattern of Theaspirane A. [, , , , , , , , , , , , , , , , , ] Combining these techniques allows for a comprehensive characterization of Theaspirane A.

Q4: In which natural sources is Theaspirane A found?

A4: Theaspirane A is a naturally occurring compound found in various plants. It was first identified in tea [], and later discovered in other sources, such as passion fruit [, ], quince fruit [, ], roses [, ], Osmanthus flowers [], and Telosma cordata flowers. []

Q5: Does Theaspirane A contribute to the aroma of these plants?

A5: Yes, Theaspirane A significantly contributes to the characteristic aroma of certain plants. In roses, for example, Theaspirane A, along with other compounds like geraniol, nerol, and citronellol, is responsible for the typical "rose scent". [, ] Similarly, Theaspirane A contributes to the unique aroma profiles of passion fruit [], quince fruit [], and Osmanthus flowers [].

Q6: Are there any known biological activities of Theaspirane A?

A6: Theaspirane A has demonstrated some interesting biological activities. Research indicates that it acts as a kairomone for the banana weevil, Cosmopolites sordidus, attracting the insect to senesced banana leaves. [, , ] This property highlights the potential of Theaspirane A for developing environmentally friendly pest control strategies.

Q7: What about the degradation products of Theaspirane A? Do they have any odor or biological activity?

A7: Yes, several degradation products of Theaspirane A, formed through oxidation processes, have been identified. [, ] Some of these degradation products, such as 4-hydroxy-7,8-dihydro-β-ionone and dihydrodehydro-β-ionone, possess unique aromas reminiscent of grenadine and Sauternes wine, respectively. [, , ] These compounds contribute to the complex aroma profiles of aged beverages like beer and wine.

Q8: Can Theaspirane A be used to control other insect pests?

A8: While Theaspirane A is a known kairomone for the banana weevil, its efficacy on other insect pests remains largely unexplored. Further research is needed to determine its potential as a broader-spectrum insect attractant or repellent.

Q9: What analytical techniques are employed to study Theaspirane A?

A9: Several analytical techniques are employed to study Theaspirane A and its related compounds. These include:

- Headspace Solid-Phase Microextraction (HS-SPME): This technique isolates volatile compounds, like Theaspirane A, from complex matrices, such as plant materials and beverages. [, , , ]

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates and identifies volatile compounds based on their retention time and mass-to-charge ratios. [, , , , , , , , , , , , , , , , , ]

- Multidimensional Gas Chromatography (MDGC): This technique enhances the separation of complex mixtures, allowing for the identification of trace compounds and the analysis of enantiomers. [, ]

- Coupled Gas Chromatography-Electroantennography (GC-EAG): This technique combines the separation power of GC with the sensitivity of insect antennae to detect and identify biologically active compounds, such as pheromones and kairomones. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phosphonium, [(2-fluorophenyl)methyl]triphenyl-, bromide](/img/structure/B1366556.png)

![(E)-4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1366563.png)

![1-[(E)-2-Bromoethenyl]-4-chlorobenzene](/img/structure/B1366574.png)

![5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B1366583.png)

![(E)-4-[(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1366587.png)

![1-[(E)-1-(4-aminophenyl)ethylideneamino]-3-(4-methylphenyl)thiourea](/img/structure/B1366588.png)